molecular formula C8H18N2O2 B13273222 2-[(1-Methoxypropan-2-YL)amino]-N,N-dimethylacetamide

2-[(1-Methoxypropan-2-YL)amino]-N,N-dimethylacetamide

Cat. No.: B13273222
M. Wt: 174.24 g/mol
InChI Key: NLPQWZBFTYNEKZ-UHFFFAOYSA-N
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Description

2-[(1-Methoxypropan-2-YL)amino]-N,N-dimethylacetamide is a chemical compound with the molecular formula C8H18N2O2 It is known for its unique structure, which includes a methoxypropan-2-yl group attached to an amino group, and a dimethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methoxypropan-2-YL)amino]-N,N-dimethylacetamide typically involves the reaction of 2-(dimethylamino)acetyl chloride with 1-methoxypropan-2-amine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methoxypropan-2-YL)amino]-N,N-dimethylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(1-Methoxypropan-2-YL)amino]-N,N-dimethylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1-Methoxypropan-2-YL)amino]-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-Methoxypropan-2-YL)amino]-N,N-dimethylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H18N2O2

Molecular Weight

174.24 g/mol

IUPAC Name

2-(1-methoxypropan-2-ylamino)-N,N-dimethylacetamide

InChI

InChI=1S/C8H18N2O2/c1-7(6-12-4)9-5-8(11)10(2)3/h7,9H,5-6H2,1-4H3

InChI Key

NLPQWZBFTYNEKZ-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NCC(=O)N(C)C

Origin of Product

United States

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